cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
CAS No.: 164297-25-0
Cat. No.: VC20937206
Molecular Formula: C17H16FeOS
Molecular Weight: 324.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164297-25-0 |
|---|---|
| Molecular Formula | C17H16FeOS |
| Molecular Weight | 324.2 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
| Standard InChI | InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
| Standard InChI Key | QAAXXGKGRWQHLR-FMOMHUKBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[S@](=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
| SMILES | CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Introduction
Chemical Identity and Structure
Basic Identification
Cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) is an organometallic compound characterized by its unique structure combining a ferrocene-like core with a chiral sulfoxide group. The compound possesses specific identifying information that establishes its chemical identity:
| Property | Value |
|---|---|
| CAS Number | 164297-25-0 |
| Molecular Formula | C17H16FeOS |
| Molecular Weight | 324.2 g/mol |
| Standard InChI | InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
| Standard InChIKey | QAAXXGKGRWQHLR-FMOMHUKBSA-N |
Structural Features
The compound consists of three key structural components that define its properties and reactivity:
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A ferrocene-like core with iron(2+) coordinated between two cyclopentadienyl rings, forming a "sandwich" complex .
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A p-tolyl (4-methylbenzene) group attached via a sulfoxide linkage to one of the cyclopentadienyl rings.
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A stereogenic sulfur atom with R configuration, providing a center of chirality .
This structure can be conceptualized as a modified ferrocene where one of the cyclopentadienyl rings bears a p-tolyl sulfoxide substituent with R stereochemistry at the sulfur atom. The iron center is coordinated in an η⁵ fashion to both cyclopentadienyl rings, creating the characteristic sandwich structure typical of metallocene compounds.
Physical and Chemical Properties
Physical Properties
While specific physical data for this exact compound is limited in the available research, its properties can be inferred based on related ferrocene derivatives:
Spectroscopic Properties
Spectroscopic characterization of this compound would typically include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR signals for:
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Methyl group of the p-tolyl moiety (~2.3-2.4 ppm)
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Aromatic protons of the p-tolyl group (~7.0-7.5 ppm)
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Cyclopentadienyl protons (~4.0-4.5 ppm, potentially showing different signals for the substituted and unsubstituted rings)
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¹³C NMR would show characteristic signals for the ferrocene core, aromatic carbons, and the sulfoxide-bearing carbon
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Infrared (IR) Spectroscopy:
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S=O stretching vibration (~1030-1060 cm⁻¹)
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Characteristic bands for the cyclopentadienyl and p-tolyl groups
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Electrochemical Properties
As a ferrocene derivative, this compound is expected to exhibit well-defined redox behavior:
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Reversible one-electron oxidation at the iron center (Fe²⁺/Fe³⁺)
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Redox potential likely shifted from that of unsubstituted ferrocene due to the electron-withdrawing sulfoxide group
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Potential application as an electrochemical sensor or reference due to its well-defined redox behavior
The chiral sulfoxide group would influence the electrochemical properties by modifying the electronic environment of the ferrocene core, potentially creating unique electrochemical signatures that could be exploited in sensing applications.
Synthesis and Preparation
Route via Lithiation
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Monolithiation of ferrocene using butyllithium to generate lithioferrocene
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Reaction with a p-tolyl sulfinate ester with controlled stereochemistry
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Isolation of the desired R enantiomer via chromatographic separation or crystallization
Route via Chiral Sulfoxide Transfer
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Preparation of a chiral p-tolyl sulfoxide transfer reagent with defined stereochemistry
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Reaction with metallated ferrocene
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Purification to obtain the desired product
Purification and Characterization
Purification would likely involve:
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Column chromatography on silica gel or alumina
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Recrystallization from suitable solvent systems
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Verification of optical purity via chiral HPLC
Chemical Reactivity
Redox Chemistry
The compound exhibits characteristic ferrocene redox chemistry:
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Reversible one-electron oxidation to form the ferrocenium cation (Fe³⁺)
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The oxidation potential is likely influenced by the electron-withdrawing sulfoxide group
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Both reduced and oxidized forms are expected to be relatively stable
Stereochemical Properties
The chiral sulfoxide group provides important stereochemical properties:
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Optical activity due to the R configuration at the sulfur atom
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Potential for diastereoselectivity in reactions involving the compound
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Possible coordination through the sulfoxide oxygen to other metal centers
Reactions Involving the Sulfoxide Group
The sulfoxide moiety can undergo various transformations:
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Reduction to sulfide using reducing agents
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Oxidation to sulfone under appropriate oxidizing conditions
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Coordination through the oxygen atom to Lewis acids or other metal centers
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Potential for Pummerer-type rearrangements under acidic conditions
Structural Comparison with Related Compounds
Comparison with (S)-Ferrocenyl p-Tolyl Sulfoxide
The (S)-enantiomer (cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,3-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)) differs from the target compound in the following ways :
| Feature | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 164297-25-0 | Not specified in search results |
| Configuration at Sulfur | R | S |
| Optical Rotation | Expected (-) | Expected (+) |
| InChIKey | QAAXXGKGRWQHLR-FMOMHUKBSA-N | QAAXXGKGRWQHLR-UTLKBRERSA-N |
| PubChem CID | 126456174 | 44629972 |
| The opposite configuration at the sulfur atom leads to different spatial arrangements of the p-tolyl group relative to the ferrocene core, resulting in distinct optical and stereochemical properties that can significantly impact their behavior in asymmetric environments. |
Comparison with Unsubstituted Ferrocene
Compared to unsubstituted ferrocene (CAS: 102-54-5), the target compound exhibits several key differences :
| Feature | Target Compound | Unsubstituted Ferrocene |
|---|---|---|
| Molecular Formula | C17H16FeOS | C10H10Fe |
| Molecular Weight | 324.2 g/mol | 186.04 g/mol |
| Chirality | Chiral (R configuration at S) | Achiral |
| Electrochemical Properties | Modified redox potential | Standard ferrocene redox couple |
| Reactivity | Enhanced and directed by sulfoxide | Symmetric reactivity |
| The introduction of the p-tolyl sulfoxide group fundamentally alters the electronic and steric properties of the ferrocene core, creating a compound with enhanced functionality and potential applications in areas such as asymmetric catalysis. |
Applications and Current Research
Materials Science Applications
Ferrocene derivatives with chiral substituents have attracted interest in materials science for:
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Development of chiral sensing materials
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Components in electronic or electrochromic devices
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Building blocks for chiral polymers and advanced materials
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Development of more efficient and stereoselective synthetic routes
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Scale-up procedures for larger-quantity production
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Green chemistry approaches to synthesis and purification
Application Development
Promising areas for application development include:
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Investigation of catalytic properties in specific asymmetric transformations
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Exploration of electronic and photophysical properties for materials applications
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Study of biological interactions and potential therapeutic applications
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Development of sensor systems based on the compound's unique properties
Structure-Property Relationships
Understanding how structural modifications affect the properties of this compound could lead to the design of derivatives with enhanced characteristics:
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Modification of the p-tolyl group with various substituents
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Variation of the sulfoxide linkage
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Introduction of additional functional groups on the unsubstituted cyclopentadienyl ring
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